1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Overview
Description
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is a derivative of pyridine and is known for its various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is suggested that it may have anti-inflammatory properties .
Mode of Action
It is suggested that it may block AP-1 mediated luciferase activity, implying it has an anti-inflammatory function .
Biochemical Pathways
Its potential anti-inflammatory properties suggest it may influence pathways related to inflammation .
Result of Action
Its potential anti-inflammatory properties suggest it may have effects on cellular processes related to inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide can be synthesized through the reaction of pyridine-3-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction typically involves the following steps:
- Dissolve pyridine-3-carboxylic acid in an appropriate solvent such as ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it under vacuum to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide can be compared with other similar compounds, such as:
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Another related compound with different functional groups, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activities.
Properties
IUPAC Name |
1-methyl-6-oxopyridine-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10-4-5(7(12)9-8)2-3-6(10)11/h2-4H,8H2,1H3,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGPQGBPGIDIKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300589-75-7 | |
Record name | 1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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